1-(3-Methylphenyl)piperidin-2-one 1-(3-Methylphenyl)piperidin-2-one
Brand Name: Vulcanchem
CAS No.: 78648-32-5
VCID: VC18277472
InChI: InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)13-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3
SMILES:
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

1-(3-Methylphenyl)piperidin-2-one

CAS No.: 78648-32-5

Cat. No.: VC18277472

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylphenyl)piperidin-2-one - 78648-32-5

Specification

CAS No. 78648-32-5
Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name 1-(3-methylphenyl)piperidin-2-one
Standard InChI InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)13-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3
Standard InChI Key DMTXXYNTNVIJAE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2CCCCC2=O

Introduction

Synthesis and Manufacturing

The synthesis of 1-(3-Methylphenyl)piperidin-2-one typically involves nucleophilic substitution or condensation reactions between piperidine precursors and aromatic substrates. A common route begins with the reaction of 3-methylaniline with a piperidinone derivative under controlled acidic or basic conditions. For instance, reductive amination of 4-piperidone with 3-methylbenzaldehyde in the presence of sodium cyanoborohydride yields the target compound after purification via recrystallization or column chromatography .

Key Synthetic Routes:

  • Reductive Amination:

    • Reactants: 4-Piperidone, 3-methylbenzaldehyde.

    • Conditions: Sodium cyanoborohydride, methanol, pH 4–5.

    • Yield: ~65–70% after purification .

  • N-Alkylation:

    • Reactants: Piperidin-2-one, 3-methylbenzyl bromide.

    • Conditions: Potassium carbonate, dimethylformamide (DMF), 80°C.

    • Yield: ~50–60%.

Optimization of reaction parameters, such as temperature and solvent polarity, is critical to minimizing side products like over-alkylated derivatives.

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(3-Methylphenyl)piperidin-2-one is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol. The structure comprises a piperidine ring wherein the nitrogen atom is bonded to a 3-methylphenyl group, and the second position is occupied by a ketone functionality.

PropertyValue
Density1.12 g/cm³ (estimated)
Boiling Point378.2°C (extrapolated)
Flash Point138.5°C
LogP (Partition Coefficient)2.1 (calculated)
SolubilitySoluble in ethanol, methanol; insoluble in water

The ketone group at position 2 introduces polarity, while the 3-methylphenyl substituent enhances lipophilicity, influencing its bioavailability and membrane permeability.

Reactivity and Functional Transformations

1-(3-Methylphenyl)piperidin-2-one exhibits dual reactivity as both a nucleophile (via the piperidine nitrogen) and an electrophile (via the ketone carbonyl). Notable reactions include:

  • Acylation: The nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives, which are precursors to analgesics .

  • Reduction: The ketone group is reducible to a secondary alcohol using NaBH₄ or LiAlH₄, yielding 1-(3-Methylphenyl)piperidin-2-ol.

  • Ring Expansion: Under strong acidic conditions, the piperidine ring can expand to a seven-membered azepane derivative, though this reduces bioactivity .

CompoundED₅₀ (mg/kg)Receptor Target
Fentanyl0.0048μ-Opioid
1-(3-Methylphenyl)piperidin-2-one (analog)2.0 (estimated)GABA-A

Industrial and Research Applications

  • Pharmaceutical Intermediate: Serves as a scaffold for synthesizing non-opioid analgesics and antipsychotics .

  • Agrochemical Development: Used in fungicide formulations due to its stability under UV exposure.

  • Chemical Probes: Functionalized derivatives aid in studying enzyme kinetics and receptor-ligand interactions .

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